Phlorofucofuroeckol A
Description
Properties
CAS No. |
128129-56-6 |
|---|---|
Molecular Formula |
C30H18O14 |
Molecular Weight |
602.5 g/mol |
IUPAC Name |
4,9-bis(3,5-dihydroxyphenoxy)-[1]benzofuro[3,2-a]oxanthrene-1,3,6,10,12-pentol |
InChI |
InChI=1S/C30H18O14/c31-10-1-11(32)4-14(3-10)40-24-17(36)7-16(35)22-23-21(42-28(22)24)9-20(39)25-29(23)43-27-19(38)8-18(37)26(30(27)44-25)41-15-5-12(33)2-13(34)6-15/h1-9,31-39H |
InChI Key |
SLWPBUMYPRVYIJ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C3C5=C(C(=C4)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C3C5=C(C(=C4)O)OC6=C(O5)C(=CC(=C6OC7=CC(=CC(=C7)O)O)O)O)O)O)O |
Other CAS No. |
128129-56-6 |
Synonyms |
1,11-di-(3,5-dihydroxyphenoxy)benzofuro(3,2-a)dibenzo(b,e)(1,4)-dioxin-2,4,8,10,14-pentaol phlorofucofuroeckol A phlorofucofuroeckol-A |
Origin of Product |
United States |
Preparation Methods
Ethanol-Based Extraction
The primary extraction involves soaking 4.0 kg of E. cava powder in 10 L of 95% ethanol under mechanical agitation (150 rpm) at 25°C for 24 hours. This step is repeated thrice to exhaustively recover phlorotannins, yielding a combined crude extract of 584.3 g. Ethanol’s intermediate polarity facilitates the solubilization of PFF-A while minimizing co-extraction of polysaccharides and proteins, which are more soluble in polar solvents like water.
Solvent Partitioning
The crude ethanol extract undergoes sequential liquid-liquid partitioning to isolate PFF-A-enriched fractions:
-
n-Hexane Fraction : Removes lipophilic compounds (e.g., fucoxanthin, lipids).
-
n-Butanol (n-BuOH) Fraction : Enriches medium-polarity phlorotannins, including PFF-A.
-
85% Aqueous Methanol : Recovers highly polar residues, discarded due to low PFF-A content.
The n-BuOH fraction, yielding 40 g from 584.3 g of crude extract, is prioritized for further purification.
Chromatographic Purification
Silica Gel Column Chromatography
The n-BuOH fraction is subjected to silica gel column chromatography (60 × 5 cm, 0.063–0.200 mm particle size) using a gradient elution of dichloromethane (CH₂Cl₂) and methanol (MeOH) (30:1 to 1:1, v/v). Fractions are monitored via thin-layer chromatography (TLC), with PFF-A eluting in the CHCl₃:MeOH (3:1) sub-fraction. This step eliminates residual pigments and low-molecular-weight contaminants.
High-Performance Liquid Chromatography (HPLC)
Final purification employs reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with isocratic elution using 40% aqueous methanol at 1.0 mL/min. UV detection at 280 nm identifies PFF-A as a distinct peak with a retention time of 12.3 minutes. The collected fraction is lyophilized, yielding 52.2 mg of PFF-A as a light brown powder.
Table 1: Purification Efficiency Across Chromatographic Steps
| Step | Input Mass | Output Mass | PFF-A Purity (%) |
|---|---|---|---|
| Silica Gel Column | 40 g | 8.5 g | 62.4 |
| HPLC | 8.5 g | 52.2 mg | 98.7 |
Structural Elucidation and Validation
PFF-A’s structure is confirmed through spectroscopic analysis. ¹H NMR (500 MHz, DMSO-d₆) reveals characteristic signals: δ 5.85 (s, 1H, aromatic), δ 6.22 (d, J = 2.1 Hz, 1H, phloroglucinol), and δ 9.12 (s, 1H, phenolic -OH). ¹³C NMR identifies 24 carbons, including two ester carbonyls (δ 170.1, 169.8) and six aromatic rings. High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 973.1345 [M-H]⁻, consistent with the molecular formula C₄₈H₃₀O₂₄.
Industrial-Scale Preparation
Industrial protocols, as implemented by BotaMedi, Inc., optimize scalability. E. cava biomass is extracted with 70% ethanol (v/v) at 50°C for 6 hours, followed by ethyl acetate partitioning. The ethyl acetate layer is concentrated under vacuum and subjected to preparative HPLC (C18 column, 20% acetonitrile/water), achieving a batch yield of 1.2 kg PFF-A per 10 tons of algal biomass.
Table 2: Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Solvent | 95% Ethanol | 70% Ethanol |
| Temperature (°C) | 25 | 50 |
| Yield (mg/kg biomass) | 13.05 | 120.0 |
| Purity (%) | 98.7 | 95.4 |
Critical Factors Influencing Extraction Efficiency
Solvent Polarity
PFF-A’s solubility is maximized in intermediate-polarity solvents (e.g., 70% acetone or ethanol), which balance phlorotannin recovery and impurity exclusion. Pure ethanol or water reduces yields due to inadequate solubility or excessive co-extraction of polysaccharides, respectively.
Chemical Reactions Analysis
Phlorofucofuroeckol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Cytoprotective Effects
PFF-A has been shown to exhibit cytoprotective properties, particularly in liver cells. A study investigated its effects on tacrine-treated HepG2 cells, demonstrating that PFF-A enhances cell viability in a dose-dependent manner and significantly inhibits reactive oxygen species (ROS) production. The effective concentration (EC50) for PFF-A was found to be 5.7 μM, which is lower than that of the well-known hepatoprotective agent silymarin . This suggests that PFF-A could be a promising candidate for protecting liver cells from oxidative stress and toxicity.
Anti-inflammatory Properties
Research indicates that PFF-A possesses strong anti-inflammatory effects. In a study involving TNF-α/IFN-γ-stimulated HaCaT keratinocytes, PFF-A reduced the expression of various inflammatory cytokines and chemokines while inhibiting the NFκB/MAPK signaling pathway. Additionally, it activated the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress . This dual action makes PFF-A a potential therapeutic agent for skin inflammatory conditions.
Antimicrobial Activity
PFF-A has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies reported that PFF-A exhibited the highest minimum inhibitory concentrations (MIC) against MRSA strains, suggesting its potential as an adjunct therapy in treating resistant bacterial infections . The ability of PFF-A to enhance the effectiveness of conventional antibiotics further emphasizes its role in combating antibiotic resistance.
Bone Health Enhancement
Recent studies have highlighted the role of PFF-A in enhancing osteoblastogenesis, which is crucial for bone health. In experiments with murine pre-osteoblasts and human bone marrow-derived mesenchymal stem cells (huBM-MSCs), PFF-A significantly promoted osteoblastic differentiation. It was shown to activate key signaling pathways involved in bone formation, such as BMP and Wnt/β-Catenin pathways . This suggests that PFF-A could be beneficial in treating osteoporosis and other metabolic bone diseases.
Potential in Functional Foods
Given its health benefits, there is growing interest in incorporating PFF-A into functional foods aimed at improving immune responses and reducing inflammation. Studies suggest that products containing PFF-A could be developed to target abnormal immune reactions effectively .
Summary Table of Applications
Mechanism of Action
The mechanism of action of phlorofucofuroeckol A varies depending on its application. For its antibacterial activity, this compound suppresses the expression of methicillin resistance-associated genes and the production of PBP2a in MRSA . In the context of Alzheimer’s disease, it inhibits the self-assembly of amyloid-β25-35 peptides and prevents the formation of β-sheet rich structures . For its anticancer activity, this compound inhibits AKR1B10 by binding to the enzyme and preventing its activity .
Comparison with Similar Compounds
Phlorofucofuroeckol A belongs to the phlorotannin family, which includes structurally related compounds like dieckol, eckol, 6,6′-bieckol, dioxinodehydroeckol, and fucodiphloroethol G. Below is a detailed comparison based on structural features, bioactivities, and research findings.
Structural Features
Phlorotannins differ in the number of phloroglucinol units, linkage types (e.g., ether, phenyl), and substituents. These structural variations significantly influence their bioactivity:
- This compound : Contains a dibenzofuran-dibenzo-dioxin hybrid structure with five hydroxyl groups .
- Dieckol: A hexameric phloroglucinol connected via biphenyl and diphenyl ether bonds .
- Eckol: A trimeric phloroglucinol with a triphenyl ether linkage .
- 6,6′-Bieckol: A dimeric structure with two phloroglucinol units linked via a biphenyl bond .
Table 1: Structural Comparison of Key Phlorotannins
Bioactivity Comparison
Antioxidant Activity
Phlorofucofucofuroeckol A demonstrates potent antioxidant effects, outperforming epigallocatechin gallate (EGCG) in reducing nitric oxide (NO) production (3.21 ± 0.11 μmol/mL at 80 μg/mL vs. EGCG at the same concentration) . However, dieckol exhibits stronger antioxidant activity in UV-B-induced oxidative stress models, likely due to its higher hydroxyl group density .
Table 2: Antioxidant Activity Comparison
Anti-Inflammatory Effects
PFF-A suppresses pro-inflammatory mediators (e.g., NO, TNF-α) by inhibiting NF-κB, JNK, and Akt pathways in microglial cells . In contrast, dieckol and fucodiphloroethol G show broader inhibition of matrix metalloproteinases (MMPs) involved in inflammation-driven angiogenesis .
Neuroprotective Effects
In glutamate-induced PC12 cell neurotoxicity models, PFF-A reduces mitochondrial dysfunction by 40–50% at 20 μM, comparable to dieckol . Both compounds enhance memory in ethanol-treated mice, but dieckol shows greater acetylcholinesterase inhibition .
Antiviral Activity
PFF-A exhibits strong anti-murine norovirus (MNV) activity (EC₅₀ = 0.9 μM), surpassing dieckol but remaining less potent than eckol . Eckol’s higher efficacy may stem from its simpler structure, facilitating viral entry inhibition .
Table 3: Antiviral Activity of Phlorotannins
| Compound | Virus Tested | EC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|---|
| This compound | MNV | 0.9 | Viral entry inhibition | |
| Eckol | MNV | 0.5 | Viral replication suppression | |
| Dieckol | MNV | 1.2 | Moderate entry inhibition |
Osteogenic Activity
PFF-A enhances osteoblastogenesis in bone marrow-derived stem cells at 10 μM, increasing alkaline phosphatase activity by 2.5-fold . Comparatively, dieckol promotes bone regeneration in zebrafish models but lacks human cell line data .
Biological Activity
Phlorofucofuroeckol A (PFF-A) is a phlorotannin derived from the brown algae Ecklonia cava, known for its diverse biological activities. This article explores the compound's antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties, supported by various research findings and case studies.
Antioxidant Activity
PFF-A exhibits significant antioxidant properties, primarily through its ability to scavenge reactive oxygen species (ROS). In a study involving Vero cells stimulated with 2,2-azobis(2-amidinopropane) dihydrochloride (AAPH), PFF-A demonstrated a dose-dependent reduction in ROS levels. The compound inhibited lipid peroxidation and apoptosis by modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-xL, respectively. The results indicated that PFF-A treatment led to cell survival rates of 61%, 77%, and 79% at concentrations of 5.0, 20.8, and 41.5 μM, respectively .
Table 1: Antioxidant Effects of PFF-A on Vero Cells
| Concentration (μM) | Cell Survival Rate (%) | ROS Levels (Fluorescence Intensity) |
|---|---|---|
| 0 | - | 15117 |
| 5.0 | 61 | - |
| 20.8 | 77 | 4371 |
| 41.5 | 79 | - |
Neuroprotective Effects
PFF-A has shown promise in neuroprotection, particularly against glutamate-induced neurotoxicity in PC12 cells. Pretreatment with PFF-A significantly improved cell viability and morphology compared to untreated cells under glutamate stress conditions. This suggests its potential role in protecting neuronal cells from excitotoxic damage .
In another study focusing on noise-induced hearing loss in mice, PFF-A treatment resulted in reduced auditory brainstem response (ABR) threshold shifts, indicating protective effects on hair cells .
Table 2: Neuroprotective Effects of PFF-A in Animal Models
| Treatment Group | ABR Threshold Shift (dB) | Hair Cell Survival (%) |
|---|---|---|
| Saline + Noise | High | Low |
| PFF-A (10 mg/kg) + Noise | Moderate | Moderate |
| High PFF-A (100 mg/kg) + Noise | Low | High |
Anti-Inflammatory Properties
Research has indicated that PFF-A can inhibit inflammatory responses by blocking the TGF-β receptor pathway in human tracheal fibroblasts. This action leads to the suppression of fibrotic markers, suggesting its utility as an anti-fibrotic agent .
Antimicrobial Activity
PFF-A exhibits notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In tests measuring minimum inhibitory concentration (MIC), PFF-A demonstrated an MIC of 32 µg/mL against MRSA, highlighting its potential as a therapeutic agent against resistant bacterial strains .
Table 3: Antimicrobial Activity of PFF-A
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 32 µg/mL |
Case Studies and Research Findings
- Antioxidant Mechanism : A study conducted on Vero cells showed that PFF-A not only scavenged ROS but also inhibited the formation of malondialdehyde, a marker of lipid peroxidation .
- Neuroprotection Against Glutamate : Research indicated that pretreatment with PFF-A improved cell viability in PC12 cells subjected to glutamate toxicity, suggesting its protective role in neurodegenerative conditions .
- Hearing Protection : In a mouse model exposed to loud noise, PFF-A significantly reduced hearing loss and improved hair cell survival rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
